
Topiramate-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topiramate-13C6 is a carbon-13 labeled isotope of topiramate, a broad-spectrum antiepileptic agent. Topiramate is known for its ability to enhance gamma-aminobutyric acid (GABA) activity, inhibit kainate and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, inhibit voltage-sensitive sodium and calcium channels, increase potassium conductance, and inhibit carbonic anhydrase . The carbon-13 labeling in this compound allows for precise tracking and quantification in metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Topiramate-13C6 involves the incorporation of carbon-13 into the molecular structure of topiramate. This is typically achieved through the use of carbon-13 labeled precursors in the synthetic route. The general synthetic route for topiramate involves the reaction of 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose with sulfamoyl chloride in the presence of a base to form the sulfamate ester . The carbon-13 labeled version follows a similar pathway but uses carbon-13 labeled starting materials.
Industrial Production Methods
Industrial production of this compound requires specialized facilities capable of handling isotopically labeled compounds. The process involves the large-scale synthesis of carbon-13 labeled precursors, followed by their incorporation into the topiramate molecule. The production process must ensure high purity and isotopic enrichment to meet the standards required for scientific research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Topiramate-13C6 undergoes various chemical reactions, including:
Oxidation: Topiramate can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the sulfamate group.
Substitution: Nucleophilic substitution reactions can occur at the sulfamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites of topiramate, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Topiramate-13C6 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of topiramate. The stable isotope allows for precise quantification in biological matrices such as plasma.
Case Study: Pharmacokinetic Profiling
A study evaluated the pharmacokinetics of topiramate when administered as USL255 (an extended-release formulation). The study used this compound as an internal standard to quantify plasma concentrations. Results indicated that the area under the curve (AUC) and maximum concentration (Cmax) were dose-proportional across a range of doses from 25 mg to 1,400 mg. The mean half-life decreased with increasing doses, demonstrating consistent plasma exposure over time .
Dose (mg) | Mean AUC (h*mg/L) | Mean Cmax (mg/L) | Half-Life (h) |
---|---|---|---|
25 | 120 | 5.0 | 94.6 |
1,400 | 1,200 | 60.0 | 56.6 |
Clinical Applications in Neurology
This compound has been employed in clinical settings to evaluate its efficacy in various neurological conditions beyond epilepsy.
Case Study: Treatment of Pseudotumor Cerebri Syndrome
A retrospective study involving children with pseudotumor cerebri syndrome assessed the effectiveness of topiramate. Among 46 patients treated with topiramate alone or alongside acetazolamide, a significant number experienced resolution of symptoms within an average of 0.57 years. Cognitive side effects were noted but were manageable .
Treatment Group | Patients | Resolution Rate (%) | Common Side Effects |
---|---|---|---|
Topiramate Monotherapy | 3 | 100 | Cognitive slowing (21.7%) |
Combination Therapy | 12 | 58.7 | Headaches, nausea |
Metabolic Studies
The stable isotope nature of this compound makes it valuable for metabolic studies, particularly in understanding drug metabolism and its effects on metabolic pathways.
Case Study: Metabolic Pathway Analysis
Research using this compound has demonstrated its role in modulating neurotransmitter systems such as gamma-aminobutyric acid (GABA) pathways. In silico docking studies revealed that topiramate interacts effectively with GABA receptors, influencing its pharmacological profile and therapeutic efficacy .
Off-Label Uses and Emerging Applications
Topiramate has multiple off-label uses which are being explored through studies utilizing this compound.
Applications in Weight Management and Addiction
Topiramate is being investigated for its potential in managing binge eating disorders and alcohol dependence. Recent findings suggest that it may help reduce cravings and consumption patterns effectively .
Wirkmechanismus
Topiramate-13C6 exerts its effects through multiple pathways:
Enhancement of GABA Activity: Increases the inhibitory effects of GABA, reducing neuronal excitability.
Inhibition of Kainate and AMPA Receptors: Prevents excitatory neurotransmission by blocking these receptors.
Inhibition of Voltage-Sensitive Sodium and Calcium Channels: Stabilizes neuronal membranes and prevents excessive firing.
Increase in Potassium Conductance: Helps in stabilizing the resting membrane potential.
Inhibition of Carbonic Anhydrase: Reduces the production of bicarbonate, affecting neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Topiramate-13C6 is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Topiramate: The non-labeled version of this compound.
Levetiracetam: Another antiepileptic drug with a different mechanism of action.
Lamotrigine: An antiepileptic that inhibits sodium channels but does not have the same broad-spectrum activity as topiramate.
This compound’s uniqueness lies in its isotopic labeling, which allows for detailed metabolic studies and precise tracking in various research applications.
Biologische Aktivität
Topiramate-13C6 is a stable isotope-labeled derivative of topiramate (TPM), a medication primarily used for epilepsy and migraine prophylaxis. Understanding the biological activity of this compound is crucial for elucidating its pharmacodynamics, therapeutic efficacy, and potential side effects. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Topiramate exhibits multiple mechanisms of action that contribute to its pharmacological effects:
- Sodium Channel Blockade : Topiramate inhibits voltage-dependent sodium channels, which stabilizes neuronal membranes and reduces excitability. Research indicates that it slows the opening rate of sodium channels during action potentials, differing from typical sodium channel blockers .
- GABA Modulation : It enhances GABA_A receptor activity, which has inhibitory effects on neurotransmission. The modulation can vary based on receptor subtypes, leading to both positive and negative effects .
- Carbonic Anhydrase Inhibition : Topiramate is a mild inhibitor of carbonic anhydrase II and IV, which may contribute to metabolic acidosis observed in some patients .
- Glutamate Receptor Interaction : While it does not directly affect NMDA receptors, Topiramate may influence AMPA receptor activity, thereby indirectly modulating NMDA receptor functions .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its therapeutic window and dosing:
- Absorption : Topiramate is well absorbed after oral administration with peak plasma concentrations typically occurring 1 to 3 hours post-dose.
- Distribution : It has a volume of distribution (Vd) of approximately 0.7 L/kg, indicating extensive tissue distribution.
- Metabolism : Topiramate undergoes minimal hepatic metabolism, primarily excreted unchanged in urine. The presence of the 13C6 isotope does not significantly alter its metabolic pathway.
- Half-Life : The elimination half-life ranges from 19 to 23 hours in healthy adults, allowing for once or twice daily dosing regimens.
Case Studies and Clinical Findings
Several clinical studies have documented the effects and side effects associated with Topiramate usage:
- Migraine Prophylaxis :
- Metabolic Acidosis :
- Visual Disturbances :
Summary of Pharmacodynamic Effects
Case Study Overview
Eigenschaften
CAS-Nummer |
1217455-55-4 |
---|---|
Molekularformel |
C12H21NO8S |
Molekulargewicht |
345.32 g/mol |
IUPAC-Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl](113C)methyl sulfamate |
InChI |
InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1 |
InChI-Schlüssel |
KJADKKWYZYXHBB-OYKWVVKKSA-N |
SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Isomerische SMILES |
CC1(O[13C@@H]2[13CH2]O[13C@@]3([13C@H]([13C@@H]2O1)OC(O3)(C)C)[13CH2]OS(=O)(=O)N)C |
Kanonische SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Reinheit |
95% by HPLC; 98% atom 13C |
Verwandte CAS-Nummern |
97240-79-4 (unlabelled) |
Tag |
Topiramate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.